2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol
Description
2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is a secondary amine featuring a 2-nitrobenzyl group and an ethanol (B145695) group attached to the nitrogen atom. Its structure suggests its potential as a versatile intermediate in organic synthesis. The presence of hydroxyl, amino, and nitro functionalities in a single molecule allows for a wide range of chemical transformations.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| LogP | 0.85 |
| Topological Polar Surface Area (TPSA) | 81.31 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Note: Data are computationally predicted as experimental values for this specific compound are not widely available.
Amino alcohols are organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them exceptionally valuable building blocks in synthetic chemistry.
Their significance is multifaceted:
Pharmaceuticals and Bioactive Molecules : The vicinal amino alcohol motif is a common structural feature in a vast array of natural products and pharmaceutical drugs.
Chiral Auxiliaries and Ligands : Chiral amino alcohols are pivotal in asymmetric synthesis, where they are used as chiral auxiliaries to control the stereochemical outcome of reactions. They also serve as ligands for metal catalysts in enantioselective transformations.
Synthons for Heterocycles : The dual functionality of amino alcohols makes them ideal precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.
Metal Complexes : Amino alcohols can coordinate with metal ions to form stable complexes, which have been explored for their catalytic activity and potential medicinal applications.
The nitrophenyl group, particularly the 2-nitro isomer present in the target compound, imparts specific reactivity and functionality that is widely exploited in chemical synthesis.
Key roles include:
Precursor to Anilines : The most common and powerful application of the aromatic nitro group is its reduction to an amino group (aniline). This transformation is a cornerstone of synthetic chemistry, providing access to a vast range of substituted anilines which are themselves key intermediates for dyes, pharmaceuticals, and polymers. Methods using reagents like iron in acetic acid are common for this reduction. nih.gov
Activating Group : The strong electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, although this effect is more pronounced when it is positioned para to a leaving group.
Photolabile Protecting Group : The 2-nitrobenzyl (or o-nitrobenzyl) group is a well-known photolabile protecting group. Upon irradiation with UV light, the group can be cleaved, releasing the protected functional group. This property allows for spatiotemporal control in complex syntheses and in the controlled release of caged compounds like ATP or drugs. sigmaaldrich.com
Directed Lithiation : The nitro group can act as a directing group in ortho-lithiation reactions, allowing for the introduction of other substituents on the aromatic ring.
The most direct and logical synthetic route to this compound is through reductive amination. This powerful C-N bond-forming reaction has been a mainstay of organic synthesis for decades and represents a significant improvement over methods like direct alkylation, which are often plagued by over-alkylation. masterorganicchemistry.comacsgcipr.org
The process typically involves two key steps:
Imine Formation : The reaction between an aldehyde (2-nitrobenzaldehyde) and a primary amine (ethanolamine) to form a Schiff base, or imine, intermediate.
Reduction : The in-situ reduction of the imine to the corresponding secondary amine.
The development of this method has been marked by the introduction of increasingly selective reducing agents. While powerful reductants like sodium borohydride (B1222165) (NaBH₄) can be used, they can also reduce the starting aldehyde. masterorganicchemistry.com A significant advancement came with the work of Borch and others, who introduced sodium cyanoborohydride (NaBH₃CN) as a milder reducing agent that is more selective for the protonated imine (iminium ion) over the carbonyl group, especially under weakly acidic conditions. masterorganicchemistry.com More recently, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has become a popular alternative, as it is less toxic and highly effective for a wide range of substrates. masterorganicchemistry.com
An alternative, though less direct, approach to a similar structural class involves the nucleophilic substitution of an activated aryl halide. For instance, the related isomer 2-((2-nitrophenyl)amino)ethanol (B1581580) has been synthesized by reacting 1-chloro-2-nitrobenzene (B146284) with ethanolamine (B43304). This highlights a different synthetic strategy for linking an amino alcohol to a nitrophenyl ring.
Given the absence of dedicated studies on this compound, its research landscape is best projected from the activities surrounding its core components: 2-nitrobenzylamines and N-benzylethanolamines.
Intermediate for Heterocycle Synthesis : The compound is an ideal precursor for complex heterocyclic structures. Following the reduction of the nitro group to an amine, the resulting ortho-amino-benzylamine structure can undergo intramolecular cyclization reactions to form various fused heterocyclic systems, such as quinazolines or benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The domino nitro reduction-heterocyclization is a known strategy for preparing quinolines from 2-nitrobenzaldehydes. nih.gov
Photocleavable Linkers : The 2-nitrobenzyl moiety is a classic "photocage." Therefore, this compound could be incorporated into larger molecules as a photocleavable linker. The ethanolamine portion could be esterified to a drug or probe, which could then be released upon UV irradiation. Research into such systems is highly active for targeted drug delivery and controlled release studies.
Ligand Development : The N-benzylethanolamine framework is used in the synthesis of ligands for catalysis. sihaulichemicals.co.in The introduction of the nitro group provides a handle for further functionalization, allowing for the tuning of electronic properties or the introduction of additional coordinating sites after reduction.
Medicinal Chemistry Scaffolds : The parent structure, 2-nitrobenzylamine, is used as a reactant in the synthesis of various biologically active molecules, including inhibitors of Factor Xa (anticoagulants) and mannosyltransferase (antifungals), as well as fluorescent dyes for imaging. sigmaaldrich.com The subject compound could serve as a valuable starting point for creating new analogues in these therapeutic areas.
Future research will likely focus on exploiting the unique combination of functionalities within this compound. Its utility as a bifunctional building block, enabling the synthesis of complex molecular architectures through sequential or domino reactions, remains its most promising area of application.
Structure
2D Structure
3D Structure
Properties
CAS No. |
188978-97-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H12N2O3/c12-6-5-10-7-8-3-1-2-4-9(8)11(13)14/h1-4,10,12H,5-7H2 |
InChI Key |
XMIKCSARHLFGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol
Direct Amination Approaches
Direct amination, in this context, refers to the N-alkylation of ethanolamine (B43304) with a suitable 2-nitrobenzyl electrophile. This method is straightforward but requires careful control to ensure selectivity and high yield.
The primary route for synthesizing 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol involves the reaction of a 2-nitrobenzyl halide, such as 2-nitrobenzyl chloride or 2-nitrobenzyl bromide, with ethanolamine. In this reaction, the amino group of ethanolamine acts as a nucleophile, attacking the benzylic carbon of the 2-nitrobenzyl halide and displacing the halide ion.
This reaction is a standard nucleophilic substitution. An excess of ethanolamine is often used to drive the reaction towards the mono-alkylated product and to act as a base to neutralize the hydrogen halide formed during the reaction. chemguide.co.uk The selectivity for mono-N-alkylation over di-N-alkylation is a key challenge, as the secondary amine product can sometimes react further with the alkyl halide. chemrxiv.org
It is important to distinguish this correct precursor from o-chloronitrobenzene. The reaction of o-chloronitrobenzene with ethanolamine yields a different product, 2-((2-nitrophenyl)amino)ethanol (B1581580), as it lacks the necessary methylene (-CH2-) bridge.
The yield and purity of this compound are highly dependent on several reaction parameters. The stoichiometry of the reactants is crucial; using a significant excess of ethanolamine can suppress the formation of the N,N-dialkylated byproduct. chemrxiv.orgresearchgate.net
Temperature and reaction time are also critical. For instance, in related alkylations of ethanolamine, reactions are often conducted under reflux or at elevated temperatures (e.g., 60-90°C) for several hours to ensure completion. researchgate.netresearchgate.net However, excessively high temperatures can lead to side reactions and degradation of products. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
| Parameter | Condition | Rationale |
| Reactant Ratio | Excess Ethanolamine (e.g., 5:1 ratio to alkyl halide) | Minimizes di-alkylation, acts as a base. researchgate.net |
| Temperature | 60-90°C | Provides sufficient energy for reaction without significant degradation. researchgate.netresearchgate.net |
| Reaction Time | 3-24 hours | Varies depending on reactants and temperature; requires monitoring for completion. researchgate.net |
While the N-alkylation of amines can proceed without a catalyst, certain systems can enhance the reaction rate and selectivity. Phase-transfer catalysts (PTC), such as tetrabutylammonium bromide (TBAB), are particularly effective, especially in biphasic "liquid-liquid" systems. researchgate.netresearchgate.net These catalysts facilitate the transfer of the amine nucleophile from the aqueous phase to the organic phase where the alkyl halide is, thereby accelerating the reaction. researchgate.net The use of a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is also common to neutralize the acid byproduct and deprotonate the amine, increasing its nucleophilicity. nih.gov
| Catalyst/Base | Type | Function |
| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst | Enhances reaction rate in biphasic systems. researchgate.net |
| Potassium Carbonate (K2CO3) | Inorganic Base | Neutralizes acid byproduct, promotes reaction. nih.gov |
| Sodium Hydroxide (NaOH) | Strong Base | Neutralizes acid byproduct, increases amine nucleophilicity. researchgate.net |
The choice of solvent significantly impacts the efficiency of the N-alkylation reaction. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are often effective as they can dissolve both the amine and the alkyl halide while not interfering with the nucleophilic attack. nih.gov Alcohols, such as ethanol (B145695) or n-butanol, can also be used and have the advantage of being able to dissolve the ethanolamine readily. The solvent can influence reaction rates and, in some cases, the selectivity between N- and O-alkylation, although with ethanolamine, N-alkylation is generally favored. researchgate.net In one study on solvent optimization for a related reductive N-alkylation, methanol was found to be the solvent of choice, providing a quantitative yield. nih.gov
Alternative Synthetic Pathways
Beyond the direct alkylation of ethanolamine with a 2-nitrobenzyl halide, other strategies can be employed.
An alternative to direct alkylation is to use ethanolamine derivatives where one of the reactive sites is protected. For example, the amino group can be protected (e.g., with a Boc group), allowing for selective functionalization of the hydroxyl group. Subsequently, the protecting group is removed, and the now-free amino group can be alkylated. chemrxiv.org This multi-step approach offers greater control but is less atom-economical.
A more direct and efficient alternative pathway is reductive amination . wikipedia.org This one-pot reaction involves the condensation of 2-nitrobenzaldehyde with ethanolamine to form an intermediate imine. researchgate.net The imine is then reduced in situ to the desired secondary amine, this compound. This method is considered a green chemistry approach as it combines multiple steps into a single process. nih.govfrontiersin.org Various reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.orgniscpr.res.in This pathway avoids the use of benzyl (B1604629) halides, which can be lachrymatory and toxic.
| Pathway | Starting Materials | Key Features |
| Direct N-Alkylation | 2-Nitrobenzyl halide + Ethanolamine | Straightforward, but requires control of selectivity. researchgate.net |
| Reductive Amination | 2-Nitrobenzaldehyde + Ethanolamine | One-pot reaction, atom-economical, avoids halides. wikipedia.orgnih.gov |
| Protected Derivatives | Protected Ethanolamine + Alkylating Agent | Multi-step, high control, less efficient. chemrxiv.org |
Reductive Amination Pathways (Hypothetical or Analogous)
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This process can be performed in a direct, one-pot reaction where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.org A hypothetical and highly plausible pathway for the synthesis of this compound involves the reductive amination of 2-nitrobenzaldehyde with ethanolamine.
The reaction would proceed in two main steps:
Imine Formation: The nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is typically catalyzed by mild acid.
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product.
A variety of reducing agents can be employed for this transformation. Common laboratory-scale reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com Catalytic hydrogenation using transition metals like palladium, platinum, or nickel is also a common method for this reduction. wikipedia.org
An analogous and highly relevant industrial process is the direct reductive coupling of nitro compounds with aldehydes or ketones. nih.gov This one-pot method combines the reduction of a nitro group to an amine with the reductive amination of a carbonyl compound. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of a nitro compound with an aldehyde in the presence of a catalyst and a hydrogen source, though the direct pathway starting with 2-nitrobenzaldehyde is more straightforward. nih.govresearchgate.net
The table below outlines a hypothetical reaction scheme for the reductive amination of 2-nitrobenzaldehyde with ethanolamine.
Hypothetical Reductive Amination Scheme
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Common Reducing Agents |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Ethanolamine | 2-Nitro-N-(2-hydroxyethyl)benzenemethanimine | This compound | NaBH₄, NaBH₃CN, H₂/Pd |
This pathway offers a direct and atom-economical route to the target compound, starting from readily available precursors.
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. wjarr.com Key areas of focus include the use of safer solvents and the maximization of atom economy.
Solvent-Free or Recyclable Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. wjarr.com
For the synthesis of amino alcohols, several greener approaches have been developed:
Solvent-Free Synthesis: Reactions can be carried out under solvent-free conditions, often with heating, which can lead to higher reaction rates and easier product isolation. tandfonline.comorganic-chemistry.org For instance, the ring-opening of epoxides with amines to form β-amino alcohols has been successfully performed without a solvent. tandfonline.com Similarly, reductive amination of aldehydes and ketones has been achieved under solvent-free conditions using reagents like sodium borohydride activated by boric acid or other solid acids. organic-chemistry.org
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The aminolysis of epoxides to yield β-amino alcohols has been shown to proceed efficiently in water without the need for a catalyst. organic-chemistry.org Furthermore, one-pot transfer hydrogenation for reductive amination has been successfully developed using water as the medium, offering an environmentally friendly method for amine synthesis. researchgate.net
Recyclable Solvents: When a solvent is necessary, using one that can be easily recovered and reused is a key green principle. For example, 2,2,2-trifluoroethanol has been used as a recyclable solvent for the reductive alkylation of amines with sodium borohydride. organic-chemistry.org
The table below summarizes green solvent strategies applicable to amino alcohol synthesis.
Green Solvent Approaches in Amino Alcohol Synthesis
| Strategy | Example Reaction | Advantages |
|---|---|---|
| Solvent-Free | Aminolysis of epoxides; Reductive amination | Reduced waste, simplified workup, potential for lower energy use. tandfonline.comorganic-chemistry.org |
| Water as Solvent | Aminolysis of epoxides; Transfer hydrogenation | Environmentally benign, safe, low cost. organic-chemistry.orgresearchgate.net |
| Recyclable Solvents | Reductive amination in 2,2,2-trifluoroethanol | Minimizes solvent waste and purchasing costs. organic-chemistry.org |
Atom Economy and Waste Minimization
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wjarr.com Reactions with high atom economy generate minimal waste.
Reductive amination is generally considered an atom-economical process, especially when conducted as a direct, one-pot reaction. wikipedia.orgorganic-chemistry.org In the hypothetical synthesis of this compound from 2-nitrobenzaldehyde and ethanolamine, the main byproduct is water, which is benign.
The theoretical atom economy can be calculated as follows:
Molecular Weight of 2-nitrobenzaldehyde (C₇H₅NO₃): 151.12 g/mol
Molecular Weight of Ethanolamine (C₂H₇NO): 61.08 g/mol
Molecular Weight of this compound (C₉H₁₂N₂O₃): 196.21 g/mol
Molecular Weight of Water (H₂O): 18.02 g/mol
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy (%) = (196.21 / (151.12 + 61.08)) x 100 = (196.21 / 212.20) x 100 ≈ 92.5%
This high theoretical atom economy indicates that the reductive amination pathway is an efficient route that minimizes waste generation. acs.orgnih.gov To further enhance waste minimization, the choice of the reducing agent is important. Catalytic hydrogenation, where H₂ is the reductant, is highly atom-economical as the only byproduct is water from the initial condensation step. In contrast, stoichiometric hydride reagents like NaBH₄ generate borate salts as byproducts that need to be managed. wikipedia.org
Catalytic approaches are generally preferred over stoichiometric ones as they improve reaction efficiency, enhance atom economy, and produce less waste. wikipedia.org The development of efficient catalytic systems, particularly those using abundant and non-toxic metals, is a key goal in green chemistry for amine synthesis. rsc.orgfrontiersin.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol
Vibrational Spectroscopy Analysis:Similarly, a specific FT-IR spectrum for 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol has not been published. This prevents the identification and discussion of characteristic vibrational frequencies, such as the N-H and O-H stretching of the amino and alcohol groups, the C-H stretches of the aromatic and aliphatic portions, and the distinctive symmetric and asymmetric stretches of the nitro (NO₂) group.
While it is possible to predict the expected spectral characteristics of this molecule based on data from analogous structures—such as 2-nitrobenzyl alcohol, N-benzylethanolamine, and other substituted nitroanilines—such a theoretical exercise would be speculative and could not be presented as a factual, authoritative analysis of the compound itself.
Given the strict requirement for scientifically accurate and verifiable information, and in the absence of the necessary experimental data, the detailed article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Further empirical research and publication of the findings are required before a comprehensive analysis can be conducted.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published data from High-Resolution Mass Spectrometry (HRMS) analysis for this compound could be located. This technique is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio, which allows for the determination of its exact mass.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Information regarding the solid-state structural analysis of this compound using X-ray Diffraction (XRD) is not available in the current body of scientific literature. XRD is a critical method for determining the atomic and molecular structure of a crystal.
There are no available reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide precise details about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which together define the molecular geometry and crystal packing.
In the absence of single-crystal X-ray diffraction data, there is no information regarding the potential polymorphism or crystal engineering studies of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure, and crystal engineering involves the design and synthesis of new crystalline solids with desired properties.
Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol
Oxidation Reactions
Oxidation of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol can occur at the hydroxyl group or the amino group. The specific outcome depends on the choice of oxidizing agent and reaction conditions.
The primary alcohol moiety in this compound is susceptible to oxidation. Aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant, represents an environmentally benign method for this transformation. These reactions are typically mediated by metal catalysts, such as palladium, gold, or copper complexes. researchgate.net For a primary alcohol like the one present in the title compound, controlled aerobic oxidation would be expected to yield the corresponding aldehyde, 2-{[(2-Nitrophenyl)methyl]amino}ethanal. If the reaction is allowed to proceed further or under stronger conditions, overoxidation to the carboxylic acid, 2-{[(2-Nitrophenyl)methyl]amino}ethanoic acid, could occur.
Catalytic systems for the aerobic oxidation of alcohols often involve a palladium catalyst supported on various materials. mdpi.com The reaction is typically performed in a suitable solvent at elevated temperatures under an atmosphere of air or pure oxygen. mdpi.comsemanticscholar.org The selectivity of the reaction, favoring the aldehyde over the carboxylic acid, can often be controlled by tuning the reaction time, temperature, and catalyst choice.
Table 1: Potential Products of Hydroxyl Group Oxidation
| Starting Material | Oxidation Product (Aldehyde) | Oxidation Product (Carboxylic Acid) |
|---|
This table presents the expected products based on general principles of alcohol oxidation.
The electrochemical oxidation of this compound is complex due to the presence of both an amino and a hydroxyl group. However, the secondary amine is generally more susceptible to electrochemical oxidation than the primary alcohol. The general mechanism for the anodic oxidation of aliphatic amines involves an initial one-electron transfer from the nitrogen atom's lone pair to the anode, forming a radical cation. mdpi.com
This highly reactive radical cation can then follow several pathways. A common route involves the deprotonation at the α-carbon (the carbon atom adjacent to the nitrogen). For the title compound, this could occur at either the methylene group of the ethanol (B145695) moiety or the benzylic methylene group. Deprotonation is followed by a second electron transfer, leading to the formation of a stable iminium ion intermediate. This iminium species is susceptible to hydrolysis, which would lead to the cleavage of a C-N bond and the formation of an aldehyde or ketone and a primary amine. mdpi.com For instance, if the pathway involves the ethanol side chain, hydrolysis of the iminium ion could yield 2-nitrobenzaldehyde and ethanolamine (B43304).
Reduction Reactions
Reduction reactions primarily target the aromatic nitro group, a readily reducible functionality. The conditions for reduction can be chosen to achieve different outcomes, such as complete reduction to an amine or selective transformation while preserving other functional groups.
The conversion of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. This can be achieved through catalytic hydrogenation, using hydrogen gas and a metal catalyst, or via transfer hydrogenation. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.gov
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing molecules like hydrazine (B178648), formic acid, or sodium borohydride (B1222165) as the hydrogen source in the presence of a catalyst. For example, a system comprising NaBH₄ in the presence of a nickel catalyst like Ni(PPh₃)₄ has been shown to efficiently reduce nitroaromatics to their corresponding amines in an ethanol solvent at room temperature. jsynthchem.com Similarly, silver nanoparticles supported on titania (Ag/TiO₂) can catalyze the reduction of nitroarenes to anilines with high yields using NaBH₄. nih.gov These methods are generally highly efficient and proceed under mild conditions.
Table 2: Selected Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Ni(PPh₃)₄ | NaBH₄ | Ethanol | Room Temperature | jsynthchem.com |
| Ag/TiO₂ | NaBH₄ | Ethanol | Room Temperature | nih.gov |
| Pd/C | H₂ gas | Ethanol/Methanol | Room Temperature, 1 atm | organic-chemistry.org |
| Fe/CaCl₂ | Hydrazine hydrate | Water/Ethanol | Reflux | organic-chemistry.org |
A key challenge in the chemistry of multifunctional molecules is achieving chemoselectivity. In the case of this compound, it is often desirable to reduce the nitro group without affecting the alcohol or the N-benzyl bond, which could be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
Many modern reduction protocols exhibit excellent functional group tolerance. For instance, systems like iron powder with calcium chloride (Fe/CaCl₂) or sodium iodide with triphenylphosphine (NaI/PPh₃) are known to selectively reduce nitroarenes while tolerating a wide array of other functional groups, including esters, ketones, nitriles, and halides. organic-chemistry.org The use of stannous chloride (SnCl₂·2H₂O) in ethanol is another classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. echemi.com These mild conditions are unlikely to affect the primary alcohol or the secondary amine, allowing for the specific transformation of the nitro group into an amino group, yielding 2-{[(2-Aminophenyl)methyl]amino}ethan-1-ol.
Derivatization at the Hydroxyl Group
The primary hydroxyl group is a prime site for derivatization, enabling the modification of the molecule's physical and chemical properties, such as polarity and volatility, which can be crucial for analytical purposes like gas chromatography-mass spectrometry (GC-MS). nih.gov Common derivatization reactions involve converting the alcohol into an ether, ester, or silyl ether.
Acylation or benzylation can be achieved by reacting the alcohol with an appropriate acyl chloride, anhydride (B1165640), or benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. nih.gov For instance, treatment with trifluoroacetic anhydride (TFAA) would convert the hydroxyl group into a trifluoroacetyl ester. researchgate.net
Silylation is another widely used method, where an active hydrogen of the hydroxyl group is replaced by a silyl group, typically trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose, often requiring gentle heating to complete the reaction. osti.gov These derivatization reactions are generally selective for the hydroxyl group over the secondary amine under controlled conditions.
Table 3: Common Derivatizing Agents for the Hydroxyl Group
| Reagent Class | Example Reagent | Abbreviation | Resulting Derivative |
|---|---|---|---|
| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| Silylating Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether |
| Acylating Agent | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl ester |
| Acylating Agent | Acetic Anhydride | Ac₂O | Acetyl ester |
Esterification and Etherification Reactions
The primary alcohol moiety of this compound is amenable to standard transformations such as esterification and etherification.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or proceed in the presence of a base to neutralize the acidic byproduct. For instance, the esterification with organic acids can be carried out in aprotic solvents in the presence of a coupling agent or a catalyst like pyridine (B92270). researchgate.net A general method for the esterification of amino alcohols involves reaction with the desired carboxylic acid in the presence of an activating agent. nih.gov
Etherification: The formation of ethers can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis). The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide. smolecule.com This pathway allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acetic Anhydride | Acetate (B1210297) Ester |
| Etherification | Methyl Iodide | Methyl Ether |
Conversion to Halides (e.g., with Thionyl Chloride)
The hydroxyl group can be substituted by a halogen, most commonly chlorine, through reaction with reagents like thionyl chloride (SOCl₂). The reaction of β-amino alcohols with thionyl chloride is well-documented and can proceed via different mechanistic pathways depending on the reaction conditions, particularly the presence or absence of a base. researchgate.netscholaris.ca
Direct Substitution: In the absence of a base, thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the amine followed by decomposition can lead to the chlorinated product, 2-{[(2-nitrophenyl)methyl]amino}ethyl chloride hydrochloride.
Cyclic Intermediate Formation: In the presence of an amine base, the reaction often proceeds through a cyclic 1,2,3-oxathiazolidine-2-oxide intermediate. researchgate.net This intermediate is formed by the reaction of thionyl chloride with both the hydroxyl and amino groups. The base facilitates the deprotonation steps required for cyclization. This pathway can sometimes be favored as it may lead to a purer product. researchgate.net
The choice of reaction conditions is therefore critical in determining the final product when converting the alcohol to a halide.
Derivatization at the Amine Group
The secondary amine in this compound is nucleophilic and can undergo a variety of reactions to form amides, tertiary amines, and carbamates.
The secondary amine readily reacts with acylating agents such as acid chlorides or anhydrides to yield N-acylated products (amides). This reaction is typically performed in the presence of a base (e.g., triethylamine (B128534), pyridine) to scavenge the acid byproduct (e.g., HCl). Acylation can serve to protect the amine group or to introduce specific functionalities into the molecule. smolecule.com
As a secondary amine, the nitrogen atom can act as a nucleophile and react with alkylating agents like alkyl halides to form a tertiary amine. smolecule.com This reaction introduces an additional alkyl group onto the nitrogen atom, further modifying the compound's structure and properties.
Carbamates are important derivatives of amines and are often used as protecting groups in organic synthesis. The secondary amine of the title compound can be converted to a carbamate (B1207046) by reaction with a chloroformate, such as ethyl chloroformate. google.com The reaction typically requires a base to neutralize the hydrogen chloride that is formed.
A related method involves the use of aryl chloroformates, such as p-nitrophenyl chloroformate, which react with the alcohol portion of a molecule to form an activated carbonate. nih.govgoogle.com This carbonate can then react with an amine to form the carbamate. nih.gov Specifically for compounds with a 2-nitrophenyl group, reagents like 1-(2-nitrophenyl)ethyl phenyl carbonate have been used to introduce a photolabile carbamate protecting group onto amines. scispace.com
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Tertiary Amine |
| Carbamate Formation | Ethyl Chloroformate | Ethyl Carbamate |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the nitro group (-NO₂) and the alkylamino side chain (-CH₂NHCH₂CH₂OH).
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and is a strong deactivator of the aromatic ring towards electrophilic attack. msu.edu It directs incoming electrophiles to the meta position.
Alkylamino Side Chain (-CH₂NHCH₂CH₂OH): The side chain is connected to the ring via a methylene (-CH₂) group, making it an alkyl-type substituent. Alkyl groups are electron-donating and are activators of the aromatic ring, directing incoming electrophiles to the ortho and para positions. msu.edu
Directed Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the nature of the substituents already present on the ring. masterorganicchemistry.com In the case of this compound, the directing effects of the nitro group and the alkylamino side chain must be considered.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both induction and resonance. This effect deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. The deactivation is most pronounced at the ortho and para positions, thus the nitro group acts as a meta-director. libretexts.org
Alkylamino Side Chain (-CH₂NHCH₂CH₂OH): The side chain attached at position 1 is, electronically, an alkyl group. Alkyl groups are weakly electron-donating through an inductive effect. This donation of electron density activates the ring, making it more susceptible to electrophilic attack. Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
| -NO₂ | C2 | Electron-withdrawing | Deactivating | meta (to C4, C6) |
| -CH₂NHCH₂CH₂OH | C1 | Electron-donating | Activating | ortho, para (to C2, C4, C6) |
| Combined | Overall Deactivated | To C4 and C6 |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Phenols (Analogous reactivity)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups. nih.gov The compound this compound does not possess a suitable leaving group to undergo SNAr directly. However, its structure, particularly the presence of the ortho-nitro group, provides a basis for understanding its analogous reactivity in such transformations.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. lumenlearning.com
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily disrupted.
Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.
The presence of a strong electron-withdrawing group, such as a nitro group, is crucial as it stabilizes the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org
In this compound, the nitro group at the C2 position would strongly activate a leaving group at the C1 (ortho) or C3 (ortho) positions for a potential SNAr reaction. While the molecule itself is not a phenol, the principles governing SNAr on activated aryl halides or substituted phenols are directly applicable to understanding the potential reactivity of this system if a leaving group were present. nih.gov
Cyclization Reactions
The presence of multiple reactive functional groups—a secondary amine, a primary alcohol, and a nitro group—in a flexible side chain makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems.
Intramolecular Cyclization to Form Heterocyclic Systems
The amino and hydroxyl functionalities on the side chain can react with various electrophilic reagents to forge new rings. Research on analogous structures, such as 2-amino-1-(4-nitrophenyl)ethanol, demonstrates that these compounds readily form oxazaheterocycles. researchgate.net For instance, reactions with reagents like formaldehyde, benzaldehyde, oxalyl chloride, or carbonyldiimidazole can lead to the formation of 1,3-oxazolidines, morpholin-2,3-diones, or 1,3-oxazolidin-2-ones, respectively. researchgate.net
Applying these precedents to this compound, several cyclization pathways can be envisioned:
Reaction with Aldehydes/Ketones: Condensation with formaldehyde or benzaldehyde would likely yield a 1,3-oxazolidine derivative.
Reaction with Phosgene Analogs: Treatment with carbonyldiimidazole or phosgene would lead to the formation of a five-membered oxazolidinone ring.
Reaction with Oxalyl Chloride: Reaction with oxalyl chloride could result in the formation of a six-membered morpholine-dione system.
Another significant pathway involves the nitro group. Reductive cyclization is a common strategy for synthesizing nitrogen-containing heterocycles. The reduction of the ortho-nitro group to an amine would generate a diamine intermediate. This new amino group could then react intramolecularly with the side chain, potentially after activation of the hydroxyl group, to form larger heterocyclic systems such as benzodiazepines or other related structures.
Table 2: Potential Heterocyclic Systems from Intramolecular Cyclization
| Reagent | Functional Groups Involved | Resulting Heterocycle (Predicted) |
| Formaldehyde | -NH- and -OH | 1,3-Oxazolidine derivative |
| Carbonyldiimidazole | -NH- and -OH | 1,3-Oxazolidin-2-one derivative |
| Oxalyl Chloride | -NH- and -OH | Morpholine-2,3-dione derivative |
| Reducing Agent (e.g., H₂/Pd) | -NO₂ and side chain | Benzodiazepine-type structures |
Mechanistic Investigations of Reactions Involving 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol
Elucidation of Reaction Mechanisms for Key Transformations
The transformations of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol often proceed through highly reactive intermediates that dictate the final product structure. Elucidating the formation and fate of these intermediates is central to understanding the reaction mechanism.
The oxidation of the secondary amine moiety in this compound can generate radical cation intermediates. wustl.edu These species are highly reactive and open up mechanistic pathways not accessible through traditional methods. wustl.edu The formation of a radical cation typically occurs via a single-electron transfer from the non-bonding electrons of the nitrogen atom. princeton.edu This process can be initiated electrochemically through anodic oxidation or by using chemical oxidants. wustl.eduprinceton.edu
Once formed, the radical cation's chemistry is determined by the surrounding functional groups. princeton.edu A primary and major pathway for the decay of such intermediates is deprotonation, leading to the formation of a neutral radical. princeton.edu The acidity of the protons adjacent to the nitrogen is significantly increased in the radical cation compared to the neutral parent amine, facilitating this deprotonation step. princeton.edu The resulting carbon- or nitrogen-centered radical can then undergo further reactions, such as coupling or bond cleavage, to form the final oxidation products. wustl.eduprinceton.edu The study of these intermediates provides insight into how electron-rich amine groups can be transformed to build more complex molecular architectures. wustl.edu
Table 1: Common Fates of Radical Cation Intermediates This table is based on general principles of radical cation reactivity described in the cited source.
The secondary amine of this compound can react with aldehydes or ketones to form an iminium ion. This reaction is a cornerstone of organic synthesis and biological chemistry. openstax.org The formation is a reversible, typically acid-catalyzed process that proceeds through a carbinolamine intermediate. openstax.orglibretexts.org
The mechanism involves several distinct steps:
Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgresearchgate.net
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine. openstax.orglibretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). openstax.orglibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion. openstax.orglibretexts.org
Iminium ions are valuable synthetic intermediates due to the electrophilicity of the C=N double bond, making them susceptible to attack by nucleophiles. masterorganicchemistry.com The formation of an iminium ion can also significantly increase the acidity of protons on the α-carbon, facilitating deprotonation and further reactions. nih.gov The rate of iminium ion formation is highly pH-dependent, typically reaching a maximum at a weakly acidic pH of around 4 to 5. openstax.org
Hydrogen auto-transfer, also known as borrowing hydrogen, is a powerful "green" synthetic strategy. ua.es In reactions involving this compound, the alcohol functional group can serve as an internal hydrogen source. A common application is in tandem reactions for imine synthesis, where an alcohol is oxidized to an aldehyde in situ, which then condenses with an amine. ua.es
A plausible mechanism, catalyzed by a transition metal complex, involves:
Dehydrogenation of the alcohol moiety of this compound to form an aldehyde intermediate, with the hydrogen being temporarily held by the catalyst.
Simultaneously, the nitro group on the aromatic ring can be reduced by the catalyst-bound hydride to form an amino group.
The newly formed aldehyde and amine functionalities can then condense to form an imine.
This process efficiently combines oxidation, reduction, and condensation steps in a single pot without the need for external oxidants or reductants. ua.es One study on a similar transformation utilized a nanomagnetically recyclable Cu-isatin Schiff base-γ-Fe₂O₃ catalyst under solvent-free conditions to achieve high yields of various imines from alcohols and nitro compounds. ua.es
Kinetic and Thermodynamic Studies of Reaction Pathways
While specific kinetic and thermodynamic data for reactions of this compound were not found in the provided search results, the methodologies for studying related amino alcohols are well-established. Such studies are essential for understanding reaction rates, determining rate-limiting steps, and optimizing reaction conditions.
Kinetic investigations on similar amines reacting with CO₂, for example, have been performed using stopped-flow techniques to measure rapid reaction rates. researchgate.net These studies often analyze the data using models like the zwitterion and termolecular mechanisms to elucidate the role of different species in the rate-determining step. researchgate.net
Thermodynamic and kinetic modeling for other amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), involves determining reaction rate coefficients and activation energies. researchgate.netresearchgate.net For instance, the thermal degradation of AMP has been studied to develop power-law rate equations that describe the reaction rate as a function of amine concentration and temperature. researchgate.net Similar studies on this compound would involve measuring reaction progress under various conditions to determine key parameters like reaction order, rate constants, and activation energy, providing a quantitative understanding of its reactivity.
Table 2: Example Activation Energies for Reactions of Related Amines This table presents data for analogous compounds to illustrate the type of parameters obtained from kinetic studies.
Influence of Catalyst and Solvent on Reaction Mechanisms
Catalysts and solvents exert a profound influence on the mechanisms of reactions involving this compound by altering reaction rates, selectivity, and even the nature of the reaction pathway itself. epfl.ch
Catalysts are crucial for transformations like hydrogen auto-transfer. In the tandem synthesis of imines from alcohols and nitro compounds, a Cu-isatin Schiff base-γ-Fe₂O₃ catalyst was shown to be highly effective. ua.es The choice of base, such as KOH, was also found to be critical for achieving optimal results in this catalytic system. ua.es Heterogeneous catalysts are particularly advantageous as they are often easily recoverable and reusable, aligning with green chemistry principles. ua.es
Solvents can affect reaction mechanisms through several means: epfl.ch
Polarity and Basicity: The polarity and basicity of the solvent can influence the stability of reactants, products, and transition states. For example, in some catalytic reactions, non-polar, non-basic solvents lead to the highest enantioselectivities because polar solvents can create an early transition state that reduces the influence of the catalyst's chiral environment. epfl.ch
Equilibria: Solvents can have a significant effect on reaction equilibria, influencing the formation of different isomers and products. epfl.ch
The selection of an appropriate catalyst and solvent system is therefore a critical step in controlling the mechanistic pathway and achieving the desired outcome in transformations of this compound.
Stereochemical Aspects of Transformations (if applicable to chiral variants)
While this compound is an achiral molecule, transformations involving chiral variants or reactions that generate new stereocenters would require careful consideration of stereochemical outcomes. If a chiral version of the compound were used, for instance by synthesizing it from a chiral amino alcohol, the stereochemistry of subsequent reactions would be a key mechanistic aspect.
In reactions involving chiral amines, such as the Betti reaction, the formation of diastereomers is possible. Studies on the reaction of 2-naphthol, aldehydes, and chiral amines have shown that a high degree of stereocontrol can be achieved. mdpi.com For example, the reaction of 2-naphthol, an aryl aldehyde, and (R)-1-phenylethylamine under solvent-free conditions led to the predominant formation of the (R,R)-stereoisomer. mdpi.com This high diastereoselectivity was attributed to the preferential crystallization of one diastereoisomer from the reaction mixture, a phenomenon known as an "asymmetric transformation of the second kind". mdpi.com
Therefore, if a chiral variant of this compound were employed in a multi-component reaction, the absolute configuration of the starting material would be expected to influence the stereochemical configuration of the product. The mechanistic investigation would then focus on understanding the transition states that lead to the observed diastereoselectivity, with factors like solvent, temperature, and catalyst potentially playing a crucial role in controlling the stereochemical outcome. mdpi.com
Theoretical and Computational Studies on 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)
A critical aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol, a DFT study would typically involve geometry optimization followed by the calculation of molecular orbitals. This would provide insights into the electron density distribution and the regions of the molecule most likely to be involved in chemical reactions. However, no specific HOMO-LUMO energy values or orbital visualizations for this compound have been reported in the scientific literature.
Vibrational Frequency Predictions and Assignments
Theoretical vibrational analysis through DFT calculations is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can predict the positions of vibrational bands corresponding to specific functional groups and modes of vibration within the molecule.
A computational study on this compound would predict the vibrational frequencies for its characteristic functional groups, such as the N-H, O-H, C-H, N-O, and C-N stretching and bending modes. These theoretical predictions would be invaluable for the analysis of its experimental vibrational spectra. To date, no such computational vibrational analysis for this compound has been published.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
DFT calculations are also employed to predict NMR chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical predictions can aid in the assignment of complex experimental NMR spectra.
For this compound, a computational study would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. This would facilitate the interpretation of its experimental NMR data. Regrettably, no such theoretical NMR predictions are currently available in the literature.
UV-Vis Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the excitation of electrons from occupied to unoccupied orbitals.
A TD-DFT study of this compound would offer valuable information about its electronic transitions and help in understanding its photophysical properties. As with the other computational aspects, there is no published research containing simulated UV-Vis spectra for this compound.
Ab Initio Molecular Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are often used for high-accuracy calculations and for studying molecular systems where empirical methods might fail.
Conformational Analysis and Energy Minima Determination
The flexibility of the ethanolamine (B43304) and nitrophenylmethyl moieties in this compound suggests the existence of multiple possible conformations. Ab initio calculations, often in conjunction with DFT, are used to perform conformational searches to identify the various stable geometries (energy minima) and the transition states connecting them on the potential energy surface. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.
A detailed conformational analysis of this compound would reveal the preferred spatial arrangement of its atoms and the relative energies of its different conformers. Such a study is essential for a complete understanding of its molecular behavior, but the necessary computational research has not yet been reported.
Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is intimately linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group, while the amino group (-NH) and the hydroxyl group (-OH) can function as electron-donating moieties. This "push-pull" architecture is a common feature in molecules designed for NLO applications.
Table 1: Predicted Non-Linear Optical Properties of this compound (Hypothetical Data for Illustrative Purposes)
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Value | Debye |
| Mean Polarizability (α) | Value | a.u. |
Note: The values in this table are hypothetical and serve to illustrate the format of data that would be generated from a dedicated computational study.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP map would be expected to show a significant negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating a high electron density and a propensity for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (typically colored blue), highlighting them as sites for nucleophilic attack. The aromatic ring would display a more complex potential distribution, influenced by the electron-withdrawing nitro group. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its environment.
Reaction Pathway Modeling and Transition State Identification
Computational modeling can be employed to investigate potential reaction pathways involving this compound. This includes modeling its synthesis, degradation, or its interaction with biological targets. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathways, locate transition states, and calculate activation energies.
For example, the synthesis of this compound often involves the reaction of 2-nitrobenzylamine with 2-chloroethanol. Reaction pathway modeling could elucidate the mechanism of this nucleophilic substitution, including the structure of the transition state and the influence of solvent effects. Such studies provide a deeper understanding of the reaction kinetics and can aid in optimizing reaction conditions.
Intermolecular Interactions and Hydrogen Bonding Network Analysis
The presence of both hydrogen bond donors (the -NH and -OH groups) and acceptors (the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the amino group) in this compound suggests that hydrogen bonding plays a significant role in its solid-state structure and its interactions in solution. The molecule has a predicted hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4.
Computational analysis of the hydrogen bonding network can reveal the preferred modes of intermolecular association. In the solid state, this molecule is likely to form intricate networks of hydrogen bonds, influencing its crystal packing, melting point, and solubility. In solution, its interactions with solvent molecules via hydrogen bonding will affect its conformation and reactivity. Studies on similar amino alcohols have shown that these compounds can form complex hydrogen-bonded structures, including chains and rings. A detailed computational analysis would involve identifying the most stable dimeric and polymeric structures and quantifying the strength of the individual hydrogen bonds.
Applications of 2 2 Nitrophenyl Methyl Amino Ethan 1 Ol in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The presence of the 2-nitrobenzylamine moiety makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The general strategy involves the reductive cyclization of the nitro group.
Synthesis of Nitrogen-Containing Heterocycles
The 2-nitro group acts as a masked amino group, which can be unmasked under reducing conditions. This newly formed aniline (B41778) can then react intramolecularly with other functional groups to form heterocyclic rings. The ethanolamine (B43304) side chain offers a nucleophilic hydroxyl group and a secondary amine, which can participate in these cyclization cascades.
For example, analogous structures like 2-((2-nitrophenyl)amino)ethanol (B1581580), synthesized from 1-chloro-2-nitrobenzene (B146284) and 2-aminoethanol, serve as precursors for nitrogen-containing heterocycles. The reduction of the nitro group to an amine is a key step. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂), metal catalysts (e.g., Fe/HCl, Sn/HCl), or transfer hydrogenation. Following reduction, the resulting ortho-amino derivative can undergo cyclization. Depending on the reaction conditions and co-reactants, a variety of heterocyclic cores, such as benzimidazoles, quinoxalines, or phenazines, can be synthesized. The reactivity of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is expected to follow similar pathways, leading to diverse N-heterocyclic products. mdpi.comresearchgate.net
Formation of Substituted Isoquinolines or Quinazolines (Analogous Reactivity)
The ortho-nitrobenzylamine framework is a classic starting point for the synthesis of quinazolines and related fused heterocycles. researchgate.net Quinazolines are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. researchgate.net The synthesis often involves the reduction of the nitro group followed by cyclization with a one-carbon unit source, such as an aldehyde or formic acid. researchgate.netorganic-chemistry.org
In a typical analogous reaction, an ortho-aminobenzylamine is condensed with an aldehyde. nih.gov The resulting intermediate can then undergo oxidative cyclization to yield a dihydroquinazoline, which can be further oxidized to the aromatic quinazoline (B50416). Various methods, including metal-free, iodine-catalyzed, or copper-catalyzed reactions, have been developed for this transformation. organic-chemistry.orgnih.gov Given its structure, this compound, after reduction of its nitro group, would yield N-(2-hydroxyethyl)-N'-(2-aminobenzyl)amine, a prime candidate for cyclization reactions to produce highly functionalized quinazoline derivatives.
Similarly, isoquinoline (B145761) synthesis can be achieved from precursors containing a benzylamine (B48309) moiety. wikipedia.org While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions typically start with phenylethylamines, modern variations allow for the construction of the isoquinoline core from ortho-functionalized benzyl (B1604629) derivatives. wikipedia.orgorganic-chemistry.orgquimicaorganica.org
Building Block for Complex Organic Scaffolds
The bifunctional nature of this compound, possessing both nucleophilic amine and hydroxyl groups, makes it a valuable building block for the assembly of more complex molecules.
Use in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. openmedicinalchemistryjournal.com The secondary amine and primary alcohol functionalities within this compound allow it to participate in several types of MCRs.
For instance, the amine can react with a carbonyl compound (aldehyde or ketone) and an isocyanide in the Ugi four-component reaction to produce α-acetamido carboxamides. The hydroxyl group could potentially participate in Passerini-type reactions or be used for post-MCR modifications. The ability to generate molecular complexity in a single, efficient step makes MCRs highly attractive for creating libraries of compounds for drug discovery. scielo.org.mx
Table 1: Potential Multi-Component Reactions Involving the Amino Alcohol Moiety
| MCR Type | Potential Role of Compound | Reactants | Resulting Scaffold |
| Ugi Reaction | Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | (Post-modification) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Gewald Reaction | (Analogous Amine) | Carbonyl Compound, α-Cyanoester, Sulfur | 2-Aminothiophene |
Synthesis of Chiral Intermediates (if asymmetric synthesis is explored)
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as crucial chiral auxiliaries and ligands in asymmetric synthesis. nih.govillinois.edu While the parent molecule this compound is achiral, it can be a precursor to chiral intermediates or be synthesized in an enantiomerically pure form.
Asymmetric synthesis methods can be employed to produce chiral N-substituted 1,2-amino alcohols. researchgate.netresearchgate.net For example, enzymatic asymmetric reductive amination of α-hydroxymethyl ketones is a powerful method for accessing these compounds with high enantiomeric excess. nih.govresearchgate.net Alternatively, organometallic additions to chiral tert-butylsulfinimines can provide highly substituted chiral 1,2-amino alcohols. illinois.edu Once synthesized in a chiral form, this compound can be used as a building block to introduce stereocenters into larger, more complex molecules, a critical step in the synthesis of many modern pharmaceuticals. nih.gov
Role in Pharmaceutical Intermediate Production
The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable intermediate in pharmaceutical synthesis. The 1,2-amino alcohol unit is a key pharmacophore in many drugs. ontosight.ai
The ortho-nitrobenzyl group is also of significant interest. It can serve as a photolabile protecting group for the amine, allowing for controlled release or activation. More commonly, the nitro group is reduced to an amine, which is then used as a handle for further functionalization. This aniline derivative can be acylated, alkylated, or used in cyclization reactions to build the core structures of various pharmaceutical agents. For example, a similar compound, (1R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethan-1-ol, is known as an intermediate in the synthesis of Mirabegron, a medication for overactive bladder. molport.com This highlights the role of nitrophenyl ethanolamine scaffolds in the production of active pharmaceutical ingredients (APIs).
Table 2: Key Structural Features and Their Relevance in Pharmaceutical Synthesis
| Structural Feature | Synthetic Utility | Examples of Resulting Scaffolds |
| o-Nitro Group | Precursor to an aniline via reduction. researchgate.netchemrxiv.org | Quinolines, Quinazolines, Benzimidazoles |
| Secondary Amine | Nucleophilic center for C-N bond formation. | Amides, Substituted Amines, N-Heterocycles |
| Primary Alcohol | Nucleophilic center for C-O bond formation. | Ethers, Esters, O-Heterocycles |
| 1,2-Amino Alcohol | Chiral building block, pharmacophore. researchgate.net | Chiral ligands, β-blockers, various APIs |
Utility in Agrochemical and Fine Chemical Synthesis
The chemical compound this compound and its structural analogs, particularly N-(2-nitrophenyl)ethanolamine, serve as versatile intermediates in the synthesis of a range of commercially important molecules, from specialized dyes to complex heterocyclic structures with potential applications in agrochemicals. The presence of the 2-nitrophenyl group is key to its utility, offering a reactive handle for cyclization reactions, particularly after reduction to the corresponding aniline derivative.
Application in Fine Chemical Synthesis: Dyes and Pigments
A significant application of N-(2-nitrophenyl)ethanolamine, a close structural analog of this compound, is in the manufacturing of fine chemicals, specifically as an intermediate for hair dyes. google.com This application highlights the compound's role as a building block for molecules designed to impart specific colors. The synthesis of these dyes often involves diazotization and coupling reactions, where the aromatic amine, derived from the reduction of the nitro group, is converted into a diazonium salt and then reacted with a coupling agent to form a stable azo dye. ftstjournal.comijrpr.comorientjchem.orgijirset.com
The general synthetic strategy leverages the reactivity of the aromatic nitro compound. For instance, N-(2-nitrophenyl)ethanolamine can be prepared through the reaction of o-chloronitrobenzene with ethanolamine. google.com The resulting intermediate can then be further functionalized. The specific shades and properties of the final dye molecules are determined by the nature of the diazo component and the coupling agent used in the synthesis. orientjchem.org
Table 1: Synthesis of N-(2-nitrophenyl)ethanolamine
| Reactants | Catalyst/Solvent | Product | Yield | Purity | Reference |
| o-Chloronitrobenzene, Ethanolamine | Organic Solvent, Catalyst | N-(2-nitrophenyl)ethanolamine | >95% | High | google.com |
Potential Utility in Agrochemical Synthesis
While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs are found in precursors to important classes of fungicides, particularly those based on a benzimidazole (B57391) scaffold. nih.govnih.gov Dinitroanilines, a broader class of compounds, are well-known intermediates in the preparation of various pesticides. wikipedia.org
The synthesis of benzimidazole fungicides such as Benomyl and Carbendazim often starts from 2-nitroaniline (B44862) derivatives. nih.gov A plausible synthetic route for creating agrochemically active molecules from this compound would involve the reduction of the nitro group to an amine. This resulting ortho-substituted aniline is a key precursor for the formation of the benzimidazole ring system through cyclization reactions.
The general process for forming a benzimidazole ring involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. In the case of a molecule derived from this compound, the reduction of the nitro group would yield 2-{[(2-Aminophenyl)methyl]amino}ethan-1-ol. This molecule contains the necessary 1,2-diamine functionality (after considering the attached aminoethanol group) for cyclization to form a heterocyclic system, a common feature in many fungicides. researchcommons.orgmdpi.com
Table 2: Key Benzimidazole Fungicides Derived from 2-Nitroaniline Precursors
| Fungicide | Precursor Class | Key Synthetic Step | Reference |
| Benomyl | 2-Nitroaniline derivative | Cyclization | nih.gov |
| Carbendazim | 2-Nitroaniline derivative | Cyclization | nih.gov |
| Fuberidazole | 2-Nitroaniline derivative | Cyclization | nih.gov |
| Thiabendazole | 2-Nitroaniline derivative | Cyclization | nih.gov |
The utility of such precursors lies in their ability to introduce specific functionalities into the final molecule, which in turn dictates its biological activity. While the direct application of this compound in this field remains an area for further research, its chemical structure makes it a viable candidate for the synthesis of novel heterocyclic compounds for agrochemical screening.
Potential Applications in Materials Science and Polymer Chemistry
Role in the Synthesis of Liquid Crystalline Compounds
The synthesis of liquid crystals often involves the use of molecules with specific structural features, such as a rigid core and flexible terminal groups. The nitro group is a common substituent in the design of liquid crystalline molecules due to its polar nature. While direct studies on the use of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol in liquid crystal synthesis are not extensively documented, its structural components suggest a potential role.
Precursor for Functional Monomers and Polymers
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable candidate as a precursor for functional monomers and polymers. These functional groups can readily participate in various polymerization reactions.
The hydroxyl group can undergo esterification or etherification to be incorporated into polyesters or polyethers. The secondary amine can be a site for reactions such as N-alkylation or acylation to introduce further functionalities or to be integrated into a polymer backbone. For instance, it could be used to synthesize polyamides or polyimides with pendant nitro-phenyl groups. Research on the polymerization of new aniline (B41778) derivatives has demonstrated that substituents on the aniline ring can significantly impact the properties of the resulting polymers, including their solubility and electrical characteristics. rsc.org The nitro group in the resulting polymer can be chemically modified, for example, by reduction to an amino group, which can then be used for cross-linking or for the attachment of other functional moieties. This versatility allows for the design of polymers with tailored properties for specific applications, such as sensors or specialty coatings. nbinno.com
Development of Optoelectronic Materials (considering NLO properties)
Nitroaniline derivatives are a well-studied class of organic compounds known for their significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties arise from the intramolecular charge transfer (ICT) between an electron-donating group (the amino group) and an electron-accepting group (the nitro group), connected through a π-conjugated system (the phenyl ring). researchgate.netchemrxiv.org This "push-pull" electronic structure is a key design principle for NLO materials.
The compound this compound possesses this essential ortho-nitroaniline core. The presence of the nitro group as an electron acceptor and the amino group as an electron donor facilitates a charge transfer that can lead to a large second-order hyperpolarizability (β), a key parameter for second-harmonic generation (SHG). The specific substitution pattern and the presence of the N-alkylethanol group can influence the extent of charge transfer and, consequently, the NLO response. Theoretical and experimental studies on various nitroaniline derivatives have shown that modifications to the molecular structure can fine-tune their NLO properties. indexcopernicus.comresearchgate.net The potential for high NLO coefficients makes this compound and its derivatives promising candidates for applications in optoelectronic devices, such as frequency converters and electro-optic modulators. sphinxsai.comworldscientific.comrug.nl
Table 1: Comparison of Calculated NLO Properties for Related Nitroaniline Derivatives
| Compound | Dipole Moment (µ) | Polarizability (α) | First Hyperpolarizability (β) |
| 4-Nitroaniline | High | High | High |
| N,N-diethyl-4-nitroaniline | Higher | Higher | Higher |
| 2-Methyl-4-nitroaniline | Significant | Significant | Significant |
Note: This table presents a qualitative comparison based on general findings in the literature for related compounds. Exact values can vary depending on the computational method and experimental conditions.
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. wikipedia.org Hydrogen bonding is a powerful tool in directing the self-assembly of molecules. ethernet.edu.etharvard.edu The this compound molecule contains both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the oxygen atoms of the nitro group and the nitrogen of the amino group), making it an excellent candidate for integration into supramolecular structures.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis Routes to Chiral Variants
While 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is itself achiral, the synthesis of its chiral derivatives, where the ethanolamine (B43304) backbone is substituted, represents a significant area for future exploration. Enantiomerically pure vicinal amino alcohols are crucial structural motifs in numerous natural products, pharmaceuticals, and serve as valuable chiral ligands in asymmetric synthesis. rsc.orgacs.org Future research will likely focus on adapting established and emerging enantioselective methods to produce these chiral variants with high stereocontrol.
Key research avenues include:
Asymmetric Reductive Amination: Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) presents a promising green chemistry approach for synthesizing chiral vicinal amino alcohols with excellent conversions and enantiomeric excess. acs.org
Catalytic Asymmetric Hydrogenation: The asymmetric transfer hydrogenation of the corresponding α-amino ketones, potentially using ruthenium catalysts, offers a robust method for accessing chiral amino alcohols. acs.org
Enantioselective Ring-Opening: The reaction of chiral epoxides with 2-nitrobenzylamine or the ring-opening of chiral aziridinium (B1262131) intermediates can provide stereodefined amino alcohols.
Copper-Catalyzed Couplings: Advanced methods like the copper-catalyzed enantioselective addition of N-substituted allyl groups to ketones could be adapted to generate chiral amino alcohol synthons. nih.gov Similarly, stereodivergent copper-catalyzed hydrosilylation and hydroamination of enals and enones could provide access to all possible stereoisomers of more complex derivatives. nih.gov
| Method | Key Reagents/Catalysts | Potential Advantages | Relevant Findings for Vicinal Amino Alcohols |
|---|---|---|---|
| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs), α-hydroxy ketones | High enantioselectivity (>99% ee), environmentally benign | Proven for synthesis of (S)-configured vicinal amino alcohols. acs.org |
| Asymmetric Transfer Hydrogenation | Ru-catalysts, HCOOH/TEA | High yields and enantioselectivity (>99:0.1 er) for unprotected amino ketones | Effective for synthesizing pharmaceutical intermediates like norepinephrine. acs.org |
| Dual Catalysis Reductive Coupling | Chiral N,N'-dioxide ligands, Rare earth metals (e.g., SmI2), Photocatalyst | Convergent synthesis, high stereoselectivity | Effective for coupling nitrones with aromatic aldehydes to form vicinal amino alcohols. researchgate.net |
| Copper-Catalyzed Hydroamination | Cu(OAc)2, Chiral Ligands (e.g., DTBM-SEGPHOS) | Stereodivergent, access to all stereoisomers | Sequential hydrosilylation/hydroamination of enones yields products with >20/1 d.r. and >99% e.e. nih.gov |
Development of Novel Catalytic Systems Utilizing the Compound
The vicinal amino alcohol structure within this compound and its chiral analogues makes it an excellent candidate for development as a ligand in asymmetric catalysis. rsc.org Chiral β-amino alcohols are well-established as effective ligands for a range of metal-catalyzed transformations. mdpi.comrsc.org
Future research is anticipated in the following areas:
Ligand Synthesis and Coordination Chemistry: Synthesizing chiral variants of the title compound and studying their coordination with various transition metals (e.g., Ruthenium, Rhodium, Copper, Nickel) will be a foundational step. mdpi.comorganic-chemistry.org
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes formed with chiral β-amino alcohol ligands are efficient catalysts for the ATH of ketones and imines. mdpi.com The title compound could be explored as a ligand in similar systems.
Carbon-Carbon Bond Formation: Amino alcohols are effective ligands in the enantioselective addition of organozinc reagents to aldehydes and in nickel-catalyzed Suzuki reactions of unactivated alkyl halides. rsc.orgorganic-chemistry.org
Photocleavable Catalysts: A particularly innovative direction would be to use the ortho-nitrobenzyl group as a photolabile switch. A catalytic system could be designed where the ligand's activity or selectivity is modulated or destroyed by UV light, allowing for temporal control over the catalytic process.
Investigation of Photochemical Transformations
The ortho-nitrobenzyl moiety is one of the most widely used photoremovable protecting groups in chemistry and biology. acs.org Upon irradiation with UV light, the group undergoes an intramolecular rearrangement that ultimately cleaves the benzylic C-N bond, releasing the protected amine (ethanolamine in this case) and forming 2-nitrosobenzaldehyde. rsc.orgrsc.org
Future investigations should focus on:
Mechanism and Intermediates: While the general mechanism is known, detailed studies using techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy can further elucidate the lifetimes and reaction pathways of key intermediates, such as the primary aci-nitro photoproduct. rsc.orgacs.orgresearchgate.net The specific influence of the ethanolamine substituent on the photolysis quantum yield and intermediate decay rates is an unexplored area.
Quantum Yield Determination: Precisely measuring the quantum yield of the photocleavage reaction under various conditions (e.g., different solvents, pH) is crucial for optimizing its use in applications requiring high efficiency. rsc.org
Byproduct Sequestration: The 2-nitrosobenzaldehyde byproduct can be toxic or reactive. rsc.org Research into supramolecular systems, such as encapsulation within molecular capsules, could be explored to sequester this byproduct upon photorelease, enhancing the biocompatibility of potential applications. rsc.org
| Intermediate | Description | Method of Observation | Significance |
|---|---|---|---|
| aci-Nitro Tautomer | Quinonoid intermediate formed by intramolecular hydrogen transfer from the benzylic carbon to the nitro group. | Flash Photolysis (λmax ≈ 400 nm) | Primary photoproduct that initiates the cleavage cascade. acs.orgresearchgate.net |
| Benzisoxazolidine Intermediate | Cyclic intermediate formed from the aci-nitro tautomer. | Inferred from kinetic models; identified by TRIR in some systems. | Part of the classical mechanism, its formation and decay rates are pH-dependent. rsc.orgacs.org |
| 2-Nitrosobenzaldehyde | Final byproduct of the photolysis reaction. | LC-MS, NMR | Its release confirms successful photocleavage; can be toxic or reactive. rsc.org |
Integration into Bio-orthogonal Chemical Reactions
Bio-orthogonal chemistry involves reactions that can proceed in living systems without interfering with native biochemical processes. The spatial and temporal control offered by light makes phototriggers like the ortho-nitrobenzyl group highly attractive for this field. A recent development is the "light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC)" which serves as a versatile photoclick reaction for modular conjugation. nih.gov
Emerging trends in this area include:
Photoclick Chemistry: The compound this compound contains both a secondary amine and the ortho-nitrobenzyl photolabile group. Future work could explore its participation in light-induced cyclization or ligation reactions. For instance, it could be a precursor to molecules that, upon photorelease of the ethanolamine portion, unveil a reactive group for a subsequent bio-orthogonal reaction.
Caged Compounds: The compound itself can be viewed as a "caged" ethanolamine. This principle can be extended to create more complex "caged" biomolecules, where the N-(2-nitrobenzyl)ethanolamine moiety is attached to a molecule of interest, allowing its function to be activated with light in a specific location within a cell.
Light-Induced Bioconjugation: Research could focus on developing systems where the photochemical transformation of the ortho-nitrobenzyl group triggers a highly specific and rapid conjugation to a biomolecule, enabling applications in protein labeling and imaging. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the behavior of complex molecules. For ortho-nitrobenzyl systems, DFT has been used to map potential energy surfaces, calculate activation barriers, and predict the relative efficiency of photorelease for different leaving groups. acs.orgrsc.org
Future computational studies on this compound could focus on:
Reaction Pathway Analysis: Mapping the complete potential energy surface for the photochemical rearrangement to understand the transition states and intermediates involved. acs.orgrsc.org
Substituent Effects: Modeling how different substituents on the aromatic ring or the ethanolamine backbone would affect the absorption wavelength, quantum yield, and reaction kinetics of the photocleavage.
Catalyst Design: If chiral variants are developed as ligands, computational modeling can be used to predict the structure of the metal-ligand complex and model the transition states of catalyzed reactions to rationalize and predict enantioselectivity.
Solvent Effects: Simulating the photochemical process in different solvent environments (e.g., aprotic solvents vs. water) to predict changes in the reaction mechanism, which is known to be highly medium-dependent for o-nitrobenzyl alcohols. rsc.orgresearchgate.net
Sustainable and Environmentally Benign Synthetic Approaches
The synthesis of nitroaromatic compounds traditionally involves nitration using strong acids, while the subsequent reduction to anilines often uses stoichiometric metal reductants. magritek.com Developing greener synthetic routes is a key goal in modern chemistry.
Future research should prioritize:
Greener Nitration: Exploring alternative nitrating agents or catalyst systems that avoid the use of mixed nitric and sulfuric acids.
Catalytic Reduction: Focusing on catalytic hydrogenation for the reduction of a nitroaromatic precursor to the corresponding aniline (B41778). This approach offers high atom economy and avoids stoichiometric waste. Catalysts based on nanoparticles of noble or transition metals (e.g., Au, Pt, Ni) are highly effective for this transformation. magnusgroup.orgmdpi.com
Biocatalysis and Biodegradation: Investigating the potential for microbial systems to perform key synthetic steps, such as the reduction of the nitro group. nih.gov Furthermore, understanding the biodegradation pathways of the title compound and its byproducts is crucial for assessing its environmental impact. nih.gov
Q & A
Q. Basic
- NMR : H and C NMR confirm the presence of the nitrobenzyl group (aromatic protons at δ 7.5–8.5 ppm) and ethanolamine backbone (NH/OH protons at δ 1.5–3.5 ppm) .
- IR : Stretching frequencies for nitro groups (~1520 cm) and hydroxyl groups (~3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 211.0954 for CHNO) .
What strategies are effective in enhancing the enantiomeric purity during synthesis?
Q. Advanced
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric synthesis to favor specific enantiomers .
- Chromatography : Chiral stationary phases (e.g., amylose derivatives) for preparative HPLC to isolate enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer, simplifying purification .
Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .
How does the presence of the nitro group influence the compound’s reactivity in substitution reactions?
Basic
The nitro group is a strong electron-withdrawing group, which:
- Activates the Benzyl Position : Enhances susceptibility to nucleophilic attack at the benzylic carbon .
- Directs Electrophilic Substitution : Meta-directing in aromatic reactions, limiting unwanted regioisomers during functionalization .
However, nitro groups are prone to reduction under acidic or reductive conditions, requiring careful selection of reaction media (e.g., avoiding H/Pd in early steps) .
How can computational modeling be utilized to predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding to enzymes (e.g., oxidoreductases) using software like AutoDock Vina. The nitro group’s electronegativity may favor interactions with cationic residues (e.g., arginine) .
- QSAR Studies : Correlate structural features (e.g., nitro position, ethanolamine chain length) with activity data to design derivatives with improved efficacy .
- MD Simulations : Assess stability of compound-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Exothermic Reactions : Nitro-containing intermediates may decompose at high temperatures. Use controlled addition methods and cooling systems .
- Purification : Scale-up of chromatography is impractical; switch to crystallization (e.g., using ethanol/water mixtures) for bulk purification .
- By-Product Management : Monitor for nitro reduction by-products (e.g., amine derivatives) via inline FTIR or Raman spectroscopy .
How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation?
Q. Advanced
- Light Sensitivity : Nitro groups degrade under UV light. Store in amber vials at -20°C .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH > 7). Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., nitrophenol derivatives) .
- Oxidative Stability : Antioxidants (e.g., BHT) can mitigate air-induced degradation in solid-state storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
